Collinusin Collinusin Collinusin is a natural product found in Cleistanthus collinus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1862235
InChI: InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3
SMILES: COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC
Molecular Formula: C21H18O6
Molecular Weight: 366.4 g/mol

Collinusin

CAS No.:

Cat. No.: VC1862235

Molecular Formula: C21H18O6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Collinusin -

Specification

Molecular Formula C21H18O6
Molecular Weight 366.4 g/mol
IUPAC Name 4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one
Standard InChI InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3
Standard InChI Key TYNZRPOBMSNIAX-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC
Canonical SMILES COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC

Introduction

Chemical Structure and Properties

Molecular Structure

Collinusin possesses a complex molecular structure characterized by multiple aromatic rings and oxygen-containing functional groups. Its chemical name is (9aR)-4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f]benzofuran-3-one, which reflects its structural complexity and stereochemical configuration . The compound features a benzofuran moiety fused with additional aromatic systems, creating its distinctive molecular architecture.

Physical and Chemical Properties

Collinusin exhibits the following fundamental properties:

  • Molecular Formula: C21H18O6

  • Molecular Weight: 366.36 g/mol

  • SMILES Notation: COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC

  • InChI: InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3

  • InChIKey: TYNZRPOBMSNIAX-UHFFFAOYSA-N

Unlike glycosidic compounds, collinusin lacks a sugar moiety at the C-4 position, which distinguishes it from related compounds such as cleistanthin A and cleistanthin B, though they share identical aglycone components .

Analytical Data

Collinusin can be identified and characterized using various analytical techniques. Predicted collision cross-section (CCS) values for different ionic forms of collinusin are presented in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+367.11763181.0
[M+Na]+389.09957195.0
[M+NH4]+384.14417189.5
[M+K]+405.07351192.9
[M-H]-365.10307189.1
[M+Na-2H]-387.08502182.8
[M]+366.10980185.4
[M]-366.11090185.4

These CCS values are useful for mass spectrometric identification and characterization of collinusin in complex matrices .

Natural Sources and Occurrence

Collinusin is naturally present in plants belonging to the Euphorbiaceae family, with its primary source being Cleistanthus collinus . This plant, commonly known for its toxicity, contains several bioactive compounds including collinusin. All parts of the Cleistanthus collinus plant are considered poisonous, with varying concentrations of toxic compounds including collinusin .

Relation to Other Compounds

Collinusin belongs to a larger family of arylnaphthalide lignans that includes several structurally related compounds. Notable relationships include:

  • Diphyllin (C21H16O7; MW: 380.35 g/mol) - A related compound with a hydroxyl group at the C-4 position, commonly present in C. collinus, C. patulus, Haplophyllum bucharicum, and Justicia procumbens .

  • Cleistanthin A (C28H28O11; MW: 540.51 g/mol) - A diphyllin glycoside with a 3,4-di-O-methyl-D-xylopyranosyl group at the C-4 position .

  • Cleistanthin B (C27H26O12; MW: 542.49 g/mol) - A diphyllin derivative where the 3,4-di-O-methyl-D-xylopyranosyl group is replaced by a beta-D-glucopyranosyl group .

The structural relationship between these compounds is significant as they share the same core aglycone structure, with variations primarily in the substitution pattern at the C-4 position. While cleistanthins A and B are glycosides, collinusin lacks the glycone part, making it structurally simpler than its glycosidic counterparts .

Toxicology

Collinusin, as a constituent of Cleistanthus collinus, is implicated in the plant's toxicity profile. The poisonous nature of C. collinus has been well-documented, with clinical manifestations affecting multiple organ systems. The toxic effects observed in C. collinus poisoning include:

SystemCommon Symptoms
GastrointestinalVomiting, abdominal pain, and diarrhea
RenalDistal renal tubular acidosis (RTA), kaliuresis, and hypokalemia
NeurologicalAltered sensorium, giddiness, and abnormal vision
CardiovascularBradycardia, tachycardia, hypotension, and abnormal ECG

These manifestations reflect the multi-system effects of C. collinus toxicity , though the specific contribution of collinusin to each symptom requires further investigation.

The mechanism of toxicity associated with C. collinus poisoning includes:

  • Cell cycle arrest: Studies on cleistanthins A and B have shown inhibition of DNA and RNA synthesis, leading to arrest of cell cycle progression from G1 to S phase .

  • DNA damage: At high doses, components from the plant can cause DNA strand breaks and induce apoptosis .

  • Enzyme inhibition: Depletion of glutathione and inhibition of adenosine triphosphatases (ATPases) in various tissues including liver, kidney, and brain have been observed in animal models .

  • Distal renal tubular acidosis: Inhibition of vacuolar-type H+-ATPase (V-ATPase) in renal brush border membranes has been proposed as the mechanism for the observed renal effects .

The contribution of collinusin specifically to these toxic mechanisms warrants dedicated research.

Research Status and Future Directions

Current research on collinusin appears limited compared to other components of C. collinus such as cleistanthins A and B. The available literature primarily identifies collinusin's chemical structure and acknowledges its presence in C. collinus, with less focus on its isolated biological activities or pharmacological potential.

Future research directions might include:

  • Isolation and purification techniques for obtaining pure collinusin from natural sources

  • Structure-activity relationship studies comparing collinusin with related lignans

  • Evaluation of specific biological activities attributable to collinusin independently of other plant constituents

  • Investigation of potential therapeutic applications, if any, given appropriate risk assessment

  • Development of analytical methods for detecting and quantifying collinusin in biological samples

Such research would contribute to a more comprehensive understanding of this compound and its significance in natural product chemistry and toxicology.

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